molecular formula C24H18ClN5O2S B14153556 [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide CAS No. 1025724-90-6

[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide

Cat. No.: B14153556
CAS No.: 1025724-90-6
M. Wt: 476.0 g/mol
InChI Key: VHOQRDOZGRCZBD-UHFFFAOYSA-N
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Description

[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide: is a complex organic compound with the molecular formula C24H18ClN5O2S This compound is notable for its unique structure, which combines a quinoxaline core with a benzylimidazolium moiety and a chlorophenylsulfonylazanide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide typically involves multi-step organic reactionsThe final step involves the sulfonylation of the compound with 4-chlorophenylsulfonyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the imidazolium group, converting it to an imidazole.

    Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Imidazole derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.

Biology: In biological research, it serves as a probe for studying enzyme interactions due to its ability to bind to specific active sites.

Industry: In the materials science industry, the compound is explored for its potential use in organic electronics and as a component in advanced polymer materials .

Mechanism of Action

The mechanism of action of [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the benzylimidazolium group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

1025724-90-6

Molecular Formula

C24H18ClN5O2S

Molecular Weight

476.0 g/mol

IUPAC Name

[3-(3-benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide

InChI

InChI=1S/C24H18ClN5O2S/c25-19-10-12-20(13-11-19)33(31,32)28-23-24(27-22-9-5-4-8-21(22)26-23)30-15-14-29(17-30)16-18-6-2-1-3-7-18/h1-15,17H,16H2

InChI Key

VHOQRDOZGRCZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CN(C=C2)C3=NC4=CC=CC=C4N=C3[N-]S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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